
Pentanedioic acid, 3-(phenylmethyl)-, dimethyl ester
Vue d'ensemble
Description
“Pentanedioic acid, 3-(phenylmethyl)-, dimethyl ester” is a chemical compound. It is a liquid with a slight aroma . It is soluble in alcohol and ether, but insoluble in water . It is often used as an environmentally friendly solvent with high boiling point, low volatility, easy flow, safety, non-toxicity, and photochemical stability .
Molecular Structure Analysis
The molecular structure of a similar compound, “Pentanedioic acid, 3,3-dimethyl-, dimethyl ester”, has been reported . It has a molecular formula of C9H16O4 and a molecular weight of 188.2209 . The structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature and is colorless and transparent . It has a slight aroma . It is soluble in alcohol and ether, but insoluble in water . It is often used as an environmentally friendly solvent with high boiling point, low volatility, easy flow, safety, non-toxicity, and photochemical stability .Applications De Recherche Scientifique
Phthalate Esters in Food and Packaging
Phthalate esters, including compounds structurally related to Pentanedioic acid, 3-(phenylmethyl)-, dimethyl ester, are widely used as plasticizers in food processing and packaging. Research has focused on their presence in various food matrices, methods of sample preparation and extraction, as well as their toxicological aspects and human health effects. Innovations in sample preparation techniques have evolved from simple liquid-liquid extraction to more sophisticated methods like solid-phase microextraction, enhancing the detection of phthalate esters in food products (Harunarashid, Lim, & Harunsani, 2017).
Anticancer Potential of Cinnamic Acid Derivatives
Cinnamic acid derivatives, which share a core structure with this compound, have been studied for their anticancer properties. The 3-phenyl acrylic acid core of these compounds allows for diverse chemical reactions, making them significant in medicinal research for their traditional and synthetic antitumor capabilities. Despite their rich medicinal tradition, cinnamic acid derivatives have been underutilized in cancer research, highlighting the need for further exploration in this area (De, Baltas, & Bedos-Belval, 2011).
Natural Occurrence and Biological Activities of Phthalic Acid Esters
Phthalic acid esters (PAEs), closely related to this compound, have been detected not only as anthropogenic contaminants but also in natural sources such as plants and microorganisms. These findings challenge the perception of PAEs solely as pollutants, given their biosynthesis in nature and their roles in enhancing the competitiveness of plants and microorganisms through allelopathic, antimicrobial, and insecticidal activities. This revelation calls for a reevaluation of the ecological impact of synthetic PAEs (Huang et al., 2021).
Propriétés
IUPAC Name |
dimethyl 3-benzylpentanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-17-13(15)9-12(10-14(16)18-2)8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNRVENICJPJHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC1=CC=CC=C1)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556782 | |
| Record name | Dimethyl 3-benzylpentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91478-80-7 | |
| Record name | Dimethyl 3-benzylpentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Oxazolo[5,4-b]pyridine, 2-chloro-6-(trifluoromethyl)-](/img/structure/B3058655.png)

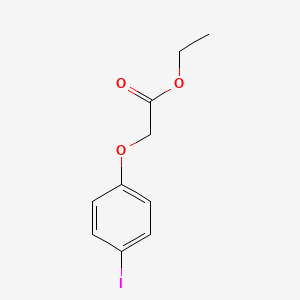

![5,8-Diaza-spiro[3.5]nonan-9-one](/img/structure/B3058659.png)
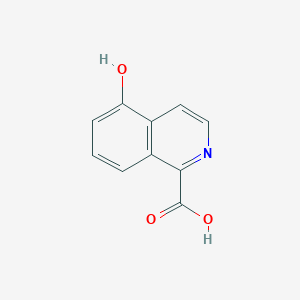
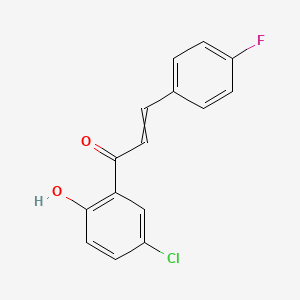
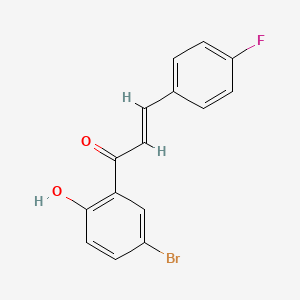
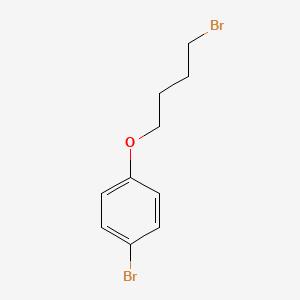
![2-Chloro-6h-benzo[c]chromen-6-one](/img/structure/B3058668.png)

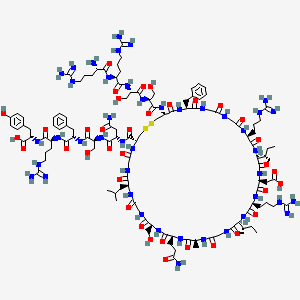
![[1,2,4]Triazolo[4,3-c]pyrimidin-5(1H)-one](/img/structure/B3058676.png)
